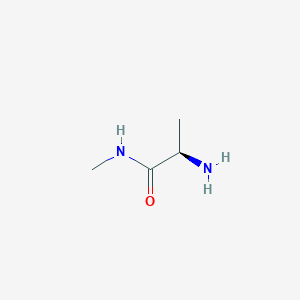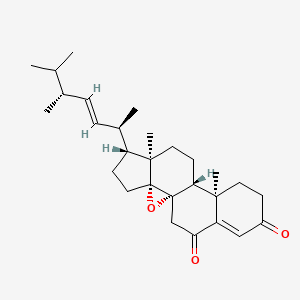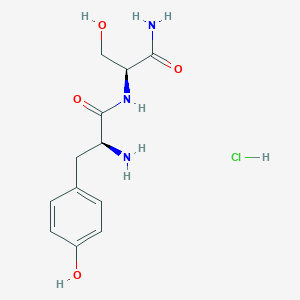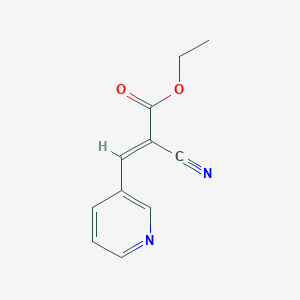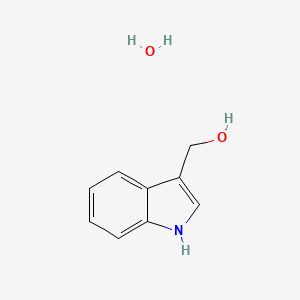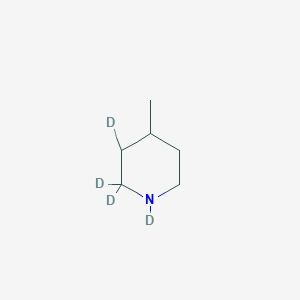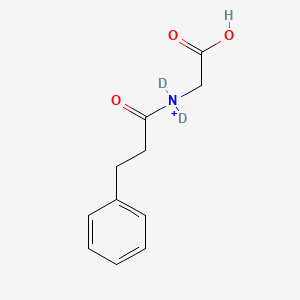
Methyl 4-(benzyloxy)-3-(cyclopropylMethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate: is an organic compound with the molecular formula C19H20O4. This compound is characterized by the presence of a benzyloxy group and a cyclopropylmethoxy group attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-3-(cyclopropylmethoxy)benzoic acid.
Esterification: The benzoic acid derivative is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate involves its interaction with specific molecular targets. The benzyloxy and cyclopropylmethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-methoxybenzoate: Similar in structure but lacks the benzyloxy and cyclopropylmethoxy groups.
Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the benzyloxy group.
Methyl 4-chlorobenzoate: Contains a chlorine atom instead of the benzyloxy group.
Uniqueness
Methyl 4-(benzyloxy)-3-(cyclopropylmethoxy)benzoate is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1255707-32-4 |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.3597 |
Synonyme |
Methyl 4-(benzyloxy)-3-(cyclopropylMethoxy)benzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


